N-Methyl-2-(prop-2-enoylamino)cyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2-(prop-2-enoylamino)cyclopentane-1-carboxamide: is an organic compound with a unique structure that includes a cyclopentane ring, a carboxamide group, and a prop-2-enoylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-(prop-2-enoylamino)cyclopentane-1-carboxamide typically involves the reaction of methyl 2-oxocyclopentane carboxylate with acrolein in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like zeolite Y . The reaction proceeds through a Michael addition mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalyst and solvent, as well as reaction temperature and pressure, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-2-(prop-2-enoylamino)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-enoylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
N-Methyl-2-(prop-2-enoylamino)cyclopentane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methyl-2-(prop-2-enoylamino)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
- N-Methyl-2-(prop-2-enoylamino)cyclohexane-1-carboxamide
- N-Methyl-2-(prop-2-enoylamino)cyclopentane-1-carboxylate
Comparison: N-Methyl-2-(prop-2-enoylamino)cyclopentane-1-carboxamide is unique due to its specific cyclopentane ring structure and the presence of both a carboxamide and a prop-2-enoylamino group. This combination of functional groups imparts distinct chemical and biological properties compared to similar compounds with different ring sizes or substituents.
Properties
IUPAC Name |
N-methyl-2-(prop-2-enoylamino)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-9(13)12-8-6-4-5-7(8)10(14)11-2/h3,7-8H,1,4-6H2,2H3,(H,11,14)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZLHSWQDOMEOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCC1NC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.